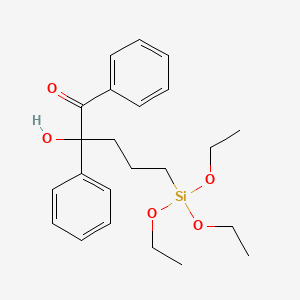
2-Hydroxy-1,2-diphenyl-5-(triethoxysilyl)pentan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-1,2-diphenyl-5-(triethoxysilyl)pentan-1-one is an organic compound with a complex structure that includes both aromatic and silane groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1,2-diphenyl-5-(triethoxysilyl)pentan-1-one typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a Grignard reaction to introduce the phenyl groups, followed by a hydrosilylation reaction to attach the triethoxysilyl group. The final step often involves a hydroxylation reaction to introduce the hydroxy group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH. The use of catalysts, such as platinum or palladium, can enhance the efficiency of the hydrosilylation step. Purification of the final product is typically achieved through techniques such as distillation or chromatography.
化学反応の分析
Types of Reactions
2-Hydroxy-1,2-diphenyl-5-(triethoxysilyl)pentan-1-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triethoxysilyl group can participate in substitution reactions, where the ethoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acidic conditions or potassium permanganate in neutral or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Acidic or basic catalysts to facilitate the replacement of ethoxy groups.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various silane derivatives depending on the substituent introduced.
科学的研究の応用
2-Hydroxy-1,2-diphenyl-5-(triethoxysilyl)pentan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials such as coatings, adhesives, and sealants due to its silane functionality.
作用機序
The mechanism by which 2-Hydroxy-1,2-diphenyl-5-(triethoxysilyl)pentan-1-one exerts its effects depends on its specific application. In biological systems, it may interact with cellular components such as proteins or DNA, leading to changes in cellular function. The triethoxysilyl group can form strong bonds with surfaces, making it useful in materials science for creating durable coatings and adhesives.
類似化合物との比較
Similar Compounds
2-Hydroxy-1,2-diphenyl-5-(trimethoxysilyl)pentan-1-one: Similar structure but with methoxy groups instead of ethoxy groups.
2-Hydroxy-1,2-diphenyl-5-(triethoxysilyl)hexan-1-one: Similar structure but with an additional carbon in the chain.
Uniqueness
2-Hydroxy-1,2-diphenyl-5-(triethoxysilyl)pentan-1-one is unique due to the combination of its hydroxy, diphenyl, and triethoxysilyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
114522-34-8 |
|---|---|
分子式 |
C23H32O5Si |
分子量 |
416.6 g/mol |
IUPAC名 |
2-hydroxy-1,2-diphenyl-5-triethoxysilylpentan-1-one |
InChI |
InChI=1S/C23H32O5Si/c1-4-26-29(27-5-2,28-6-3)19-13-18-23(25,21-16-11-8-12-17-21)22(24)20-14-9-7-10-15-20/h7-12,14-17,25H,4-6,13,18-19H2,1-3H3 |
InChIキー |
GHYQXYQIOJCOII-UHFFFAOYSA-N |
正規SMILES |
CCO[Si](CCCC(C1=CC=CC=C1)(C(=O)C2=CC=CC=C2)O)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methoxy-5-[(prop-2-yn-1-yl)oxy]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14298736.png)
![4-Methylbenzenesulfonic acid;6-methylidenebicyclo[3.3.1]nonan-2-ol](/img/structure/B14298742.png)

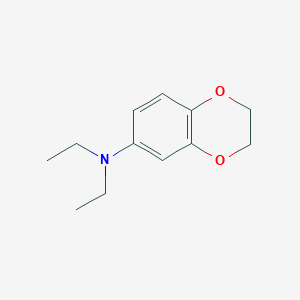
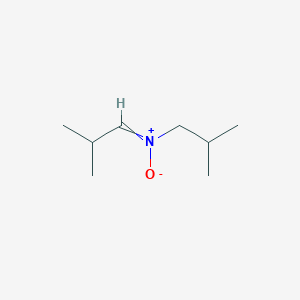
![Imidazo[1,2-a]pyrazin-8-amine, N-ethyl-](/img/structure/B14298767.png)
![5-Sulfanylidene-5H-[1,3]dithiolo[4,5-c][1,2]thiazole-3-carbonitrile](/img/structure/B14298768.png)
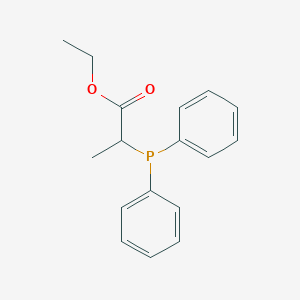
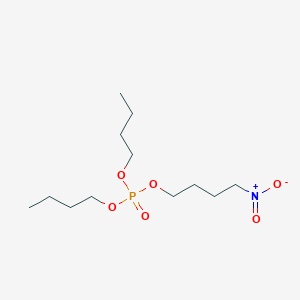
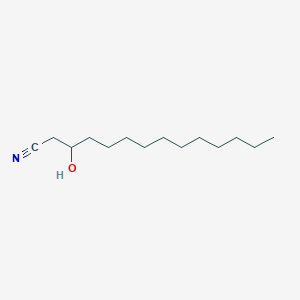
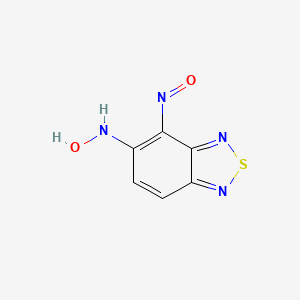
![[1,1'-Bi(cyclopent-3-en-1-ylidene)]-2,2',5,5'-tetrone](/img/structure/B14298797.png)
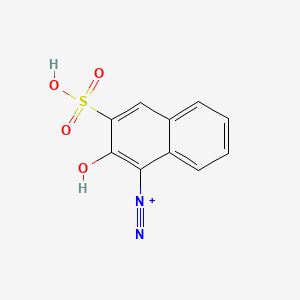
![3-[(Phenylsulfanyl)(trimethylsilyl)methyl]hexahydro-1-benzofuran-2(3H)-one](/img/structure/B14298816.png)
